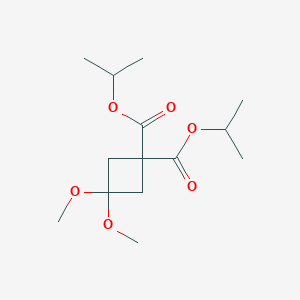
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Cat. No. B185871
Key on ui cas rn:
115118-68-8
M. Wt: 288.34 g/mol
InChI Key: SZJMXTBKYMLPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871756B2
Procedure details


To a stirred suspension of sodium hydride (96.5 g, 2.413 mol, 60% in mineral oil) in dry N,N-dimethylformamide (900 ml) was added 1,3-bis(propan-2-yl) propanedioate (363.3 g, 1.930 mol) dropwise under nitrogen at a rate such that the temperature was maintained below 70° C. On cessation of hydrogen evolution, the mixture was heated to 130° C., to 3-dibromo-2,2-dimethoxypropane (252.8 g, 0.965 mol) was then introduced in one portion. The mixture was heated under reflux for 48 hours. The cooled mixture was poured into a saturated aqueous solution of ammonium chloride (300 mL) and extracted with methyl tert-butyl ether (300 mL). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was distilled in vacuo (oil pump) to afford 52.7 g of dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless oil (yield was 58.2%). 1H NMR (400 MHz, CDCl3) δ ppm 5.02 (m J=6.4 Hz, 2 H), 3.12 (s, 6 H), 2.66 (s, 4 H), 1.11 (d, J=6.4 Hz, 12 H).




[Compound]
Name
3-dibromo-2,2-dimethoxypropane
Quantity
252.8 g
Type
reactant
Reaction Step Three


Yield
58.2%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].[H][H].[Cl-].[NH4+].CN(C)[CH:22]=[O:23]>>[CH3:5][O:7][C:8]1([O:23][CH3:22])[CH2:10][C:4]([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])([C:3]([O:12][CH:13]([CH3:15])[CH3:14])=[O:11])[CH2:9]1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
96.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
363.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC(C)C)(=O)OC(C)C
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained below 70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then introduced in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 48 hours
|
|
Duration
|
48 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl tert-butyl ether (300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled in vacuo (oil pump)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52.7 g | |
| YIELD: PERCENTYIELD | 58.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
